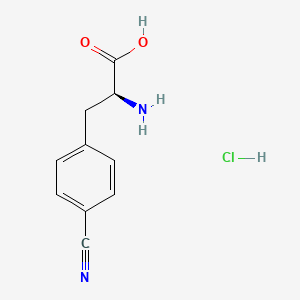

(S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride

Descripción

(S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride (CAS: 104531-20-6) is a chiral α-amino acid derivative featuring a 4-cyanophenyl substituent on the β-carbon of the alanine backbone. This compound is characterized by its molecular weight of 226.66 g/mol and a purity of ≥98% . The cyano group (-CN) at the para position of the phenyl ring introduces unique electronic and steric properties, making it valuable in medicinal chemistry for drug design, particularly in targeting enzymes or receptors sensitive to electron-withdrawing substituents. Its hydrochloride salt form enhances solubility, facilitating applications in biochemical assays and pharmaceutical formulations .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-cyanophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSNISFWRBJSBI-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

The synthesis begins with the formation of a chiral Schiff base intermediate. 4-Cyanobenzyl bromide undergoes asymmetric alkylation with a glycine derivative catalyzed by a chiral phase-transfer catalyst, (R)-Maruoka catalyst, in a biphasic toluene/50% aqueous KOH system. This step proceeds at ambient temperature for 24 hours, yielding the (S)-enantiomer with >99% enantiomeric excess (ee).

Key Reaction Parameters:

| Parameter | Value/Detail |

|---|---|

| Catalyst | (R)-Maruoka catalyst (0.05 mol%) |

| Solvent System | Toluene/aqueous KOH (1:1 v/v) |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Yield (Step 1) | 99% |

The second step involves deprotection of the tert-butyl ester using trifluoroacetic acid (TFA) in dichloromethane, followed by hydrochloride salt formation. This step achieves quantitative conversion under mild conditions (24 hours at 25°C).

Advantages and Limitations

-

Advantages: High enantioselectivity (>99% ee), scalability (demonstrated at 10–100 mmol scales), and compatibility with industrial flow reactors.

-

Limitations: Requires specialized chiral catalysts and stringent moisture control during the alkylation step.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis enables site-specific incorporation of this compound into peptide chains, as demonstrated in the synthesis of LL-37 analogues.

Protocol Overview

Fmoc-protected (S)-4-cyanophenylalanine (Fmoc-PheCN-OH) is coupled to a resin-bound peptide chain using automated microwave-assisted SPPS. PyBOP or HCTU activates the carboxyl group, with couplings performed in N-methyl-2-pyrrolidone (NMP). After chain elongation, the peptide is cleaved from the resin using a cocktail of TFA, triisopropylsilane (TPIS), water, and dithiothreitol (DODT).

Typical SPPS Conditions:

| Parameter | Value/Detail |

|---|---|

| Resin | Fmoc-Ser-Pal-PEG (0.24 mmol/g) |

| Coupling Reagent | HCTU (4 equiv) |

| Solvent | NMP |

| Microwave Conditions | 50°C, 5-minute cycles |

| Cleavage Reagent | TFA/TPIS/H2O/DODT (87:2:3:8) |

| Cleavage Time | 4 hours at 25°C |

Applications and Challenges

-

Applications: Ideal for synthesizing peptide libraries and studying structure-activity relationships.

-

Challenges: Limited to small-scale synthesis (mg–g quantities), and the cyanophenyl group may sterically hinder coupling efficiency.

| Step | Reagents/Conditions |

|---|---|

| Boc Protection | Boc₂O, NaHCO₃, THF/H2O |

| Activation | DCC, HOBt, DMF |

| Deprotection | 4M HCl in dioxane, 0°C to 25°C |

Industrial Relevance

-

Scalability: Suitable for multi-kilogram production due to minimal intermediate purification steps.

-

Cost-Efficiency: Boc reagents are commercially available and cost-effective.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

Industrial Production Considerations

Large-scale manufacturing prioritizes the enantioselective method due to its balance of yield and cost. Key industrial adaptations include:

-

Continuous Flow Reactors: Reduce reaction times by 50% compared to batch processes.

-

Green Chemistry Practices: Replacement of toluene with cyclopentyl methyl ether (CPME) in the alkylation step to improve sustainability.

-

Crystallization Optimization: Use of antisolvent (ethyl acetate) to enhance hydrochloride salt purity (>99.5%) .

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The cyanophenyl group can be reduced to form amine derivatives.

Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein-ligand interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Phenyl Substituents

The following table compares key properties of (S)-2-amino-3-(4-cyanophenyl)propanoic acid hydrochloride with its closest structural analogs, differing primarily in the substituents on the phenyl ring:

*Calculated based on molecular formula.

Key Observations:

- Electronic Effects: The cyano group (-CN) in the target compound is strongly electron-withdrawing, enhancing binding affinity in enzyme active sites compared to electron-donating groups like -OCH₃ .

- Steric Considerations : Bulkier substituents (e.g., -Br, -C≡CH) may hinder rotational freedom, affecting conformational stability in peptide chains .

- Solubility : Hydrochloride salts universally improve aqueous solubility, though polar groups like -OH (in the 4-fluoro-3-hydroxy analog) may further enhance hydrophilicity .

Physicochemical Properties

- Spectral Data : IR and NMR spectra for related compounds (e.g., 4-fluorophenyl analog) show characteristic peaks for -NH₃⁺ (3360 cm⁻¹) and aromatic C-H bending (827 cm⁻¹), which are consistent across the series .

Actividad Biológica

(S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride, also known as a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on a review of current research findings.

- Molecular Formula : C10H12ClN

- Molecular Weight : 201.66 g/mol

- Structure : The compound features an amino group, a propanoic acid backbone, and a cyanophenyl substituent, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as a ligand in various biochemical pathways. It can interact with specific receptors and enzymes, potentially modulating their activity. This interaction is significant for understanding its therapeutic potential in various diseases.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression and metabolic pathways.

- Receptor Binding : It can bind to neurotransmitter receptors, influencing neurochemical signaling.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance:

- In Vitro Studies : Research involving various cancer cell lines has shown that this compound can reduce cell viability significantly. For example, it was tested against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines, demonstrating superior activity compared to standard chemotherapeutics like cisplatin and topotecan .

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| PC-3 | 15 | Cisplatin | 20 |

| SK-LU-1 | 12 | Topotecan | 25 |

Antifungal Activity

The compound has also been evaluated for antifungal properties against various Candida strains. Its Minimum Inhibitory Concentration (MIC) values were comparable to fluconazole, indicating significant antifungal potential .

Case Studies

- Cytotoxicity Assays : A series of cytotoxicity assays were conducted to evaluate the effectiveness of this compound against multiple cancer cell lines. The results indicated that the compound exhibited a dose-dependent cytotoxic effect, particularly in prostate and lung cancer cells.

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinity of this compound with key enzymes such as DNA topoisomerase and CYP51. These studies suggest that the compound binds effectively to the active sites, potentially inhibiting enzyme function and disrupting cancer cell proliferation .

Q & A

Q. What are the key synthetic steps for preparing (S)-2-amino-3-(4-cyanophenyl)propanoic acid hydrochloride?

The synthesis typically involves:

- Starting materials : 4-cyanobenzaldehyde and nitroalkanes for initial coupling (e.g., Henry reaction).

- Chiral resolution : Use of stereoselective catalysts (e.g., palladium complexes) or enzymatic methods to ensure (S)-configuration.

- Hydrolysis and salt formation : Acidic hydrolysis of intermediates followed by treatment with HCl to yield the hydrochloride salt.

- Purification : Recrystallization from methanol/diethyl ether mixtures to achieve >95% purity .

Q. How is the stereochemical integrity of the compound confirmed experimentally?

- Polarimetry : Measure specific rotation ([α]D) to confirm enantiomeric excess (e.g., [α]D²⁵ = +30.8° for a related fluorophenyl analog) .

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to separate enantiomers .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Q. What analytical techniques are used to characterize purity and structural identity?

- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) for purity assessment .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.4–7.8 ppm for cyanophenyl groups) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ = 251.1 for free amino acid) .

Advanced Research Questions

Q. How can enantioselective synthesis challenges (e.g., low yield, racemization) be mitigated?

- Catalyst optimization : Use Ru-BINAP complexes for asymmetric hydrogenation to enhance enantiomeric excess .

- Protecting groups : Employ Fmoc or Boc groups during synthesis to prevent racemization .

- Reaction monitoring : In situ IR or HPLC tracking to identify racemization-prone steps .

Q. What structural modifications (e.g., cyano vs. halogen substituents) influence biological activity?

- Electron-withdrawing groups : The 4-cyano group enhances metabolic stability compared to 4-chloro analogs but may reduce receptor binding affinity in neuropharmacological assays .

- Comparative studies : Replace cyanophenyl with acetylphenyl (see 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride) to assess solubility and target engagement .

Q. How can discrepancies in reported pharmacological data (e.g., IC₅₀ variability) be resolved?

- Assay standardization : Control buffer pH (e.g., 7.4 vs. 6.8) and temperature (25°C vs. 37°C) to reduce variability .

- Solubility adjustments : Use co-solvents like DMSO (<1%) or cyclodextrins to improve compound dispersion in biological assays .

- Stereochemical validation : Re-evaluate enantiopurity of test batches, as minor (R)-isomer contamination can skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.